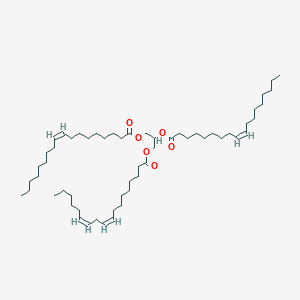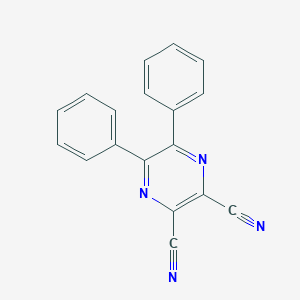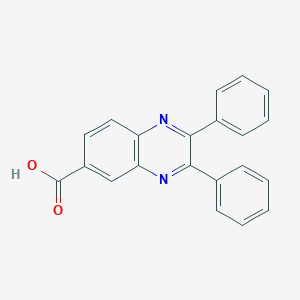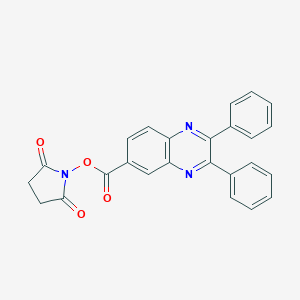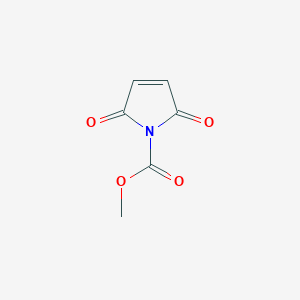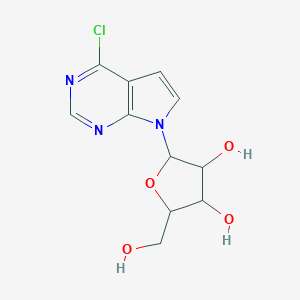
6-Chloro-7-deazapurine-beta-D-riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative known for its antifungal activity . It is a compound of interest in various scientific research fields due to its unique chemical structure and biological properties.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .
Result of Action
The result of the action of this compound is the inhibition or killing of fungi, as evidenced by its antifungal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside typically involves the chlorination of 7-deazapurine followed by ribosylation. The reaction conditions often include the use of solvents like DMSO, ethyl acetate, and methanol . The compound is usually stored in a cool, dry place away from oxidizing agents to maintain its stability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the nucleoside.
Reduction: This reaction can modify the chlorine atom or other substituents.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities.
Scientific Research Applications
6-Chloro-7-deazapurine-beta-D-riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting adenosine kinase, an enzyme involved in cellular metabolism.
Medicine: Investigated for its potential antifungal properties and other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Chloro-7-deazapurine-beta-D-riboside is unique compared to other nucleoside derivatives due to its specific chlorine substitution and ribosylation. Similar compounds include:
6-Chloro-7-deazapurine: Lacks the riboside moiety but shares the core structure.
7-Deazapurine: The parent compound without chlorine substitution.
6-Chloro-7-iodo-7-deazapurine: Another derivative with different halogen substitution.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

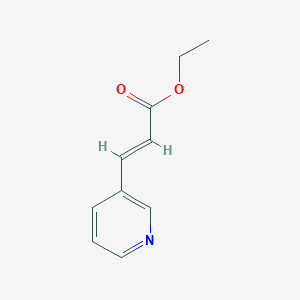
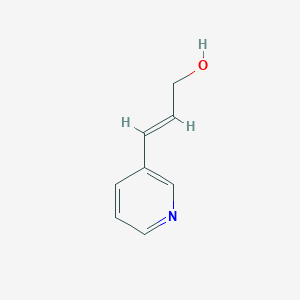
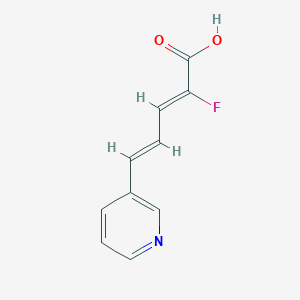
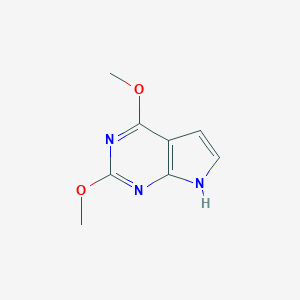


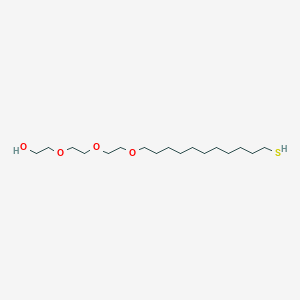
![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)
